6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid
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Overview
Description
6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,3-dimethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The Schiff base functional group can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[(2-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Another Schiff base with similar structural features.
2,3-DIMETHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
2-HYDROXYBENZALDEHYDE: A key reactant in the condensation reaction.
Uniqueness
6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16N2O6 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
6-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C17H16N2O6/c1-24-13-8-7-10(14(17(22)23)15(13)25-2)9-18-19-16(21)11-5-3-4-6-12(11)20/h3-9,20H,1-2H3,(H,19,21)(H,22,23)/b18-9+ |
InChI Key |
GTICARVOKADSHU-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)C(=O)O)OC |
Origin of Product |
United States |
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